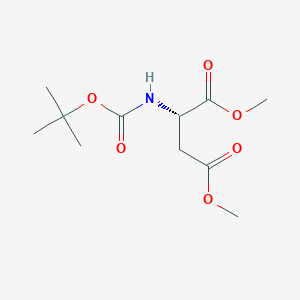

Boc-Asp(Ome)-Ome

Vue d'ensemble

Description

Boc-Asp(Ome)-Ome is a derivative of aspartic acid, a common amino acid. The compound is often used in peptide synthesis due to its protective groups, which help in the stepwise construction of peptides. The “Boc” group refers to tert-butyloxycarbonyl, a protective group for the amino function, while “Ome” stands for the methyl ester, which protects the carboxyl group.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Boc-Asp(Ome)-Ome typically involves the protection of the amino and carboxyl groups of aspartic acid. The process begins with the protection of the amino group using tert-butyloxycarbonyl chloride in the presence of a base such as triethylamine. The carboxyl group is then esterified using methanol and an acid catalyst like hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the protective group attachment.

Analyse Des Réactions Chimiques

Types of Reactions

Boc-Asp(Ome)-Ome undergoes several types of chemical reactions, including:

Deprotection Reactions: Removal of the Boc group using acids like trifluoroacetic acid.

Hydrolysis: Conversion of the methyl ester to the free carboxylic acid using bases like sodium hydroxide.

Coupling Reactions: Formation of peptide bonds with other amino acids using coupling reagents like dicyclohexylcarbodiimide.

Common Reagents and Conditions

Trifluoroacetic Acid: Used for Boc group removal.

Sodium Hydroxide: Used for ester hydrolysis.

Dicyclohexylcarbodiimide: Used for peptide coupling.

Major Products Formed

Aspartic Acid Derivatives: Formed after deprotection and hydrolysis.

Peptides: Formed through coupling reactions with other amino acids.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

Boc-Asp(OMe)-Ome is primarily recognized for its role as a precursor in the synthesis of peptidomimetics and caspase inhibitors.

Caspase Inhibition:

- Mechanism of Action: Boc-Asp(OMe)-FMK (a derivative of this compound) functions as an irreversible inhibitor of caspases, which are critical enzymes in the apoptotic pathway. Studies have shown that Boc-Asp(OMe)-FMK can inhibit caspase-3 and caspase-2 activity, thereby delaying neuronal death in models of traumatic brain injury .

- In Vivo Studies: In a rat model, local administration of Boc-Asp(OMe)-FMK reduced apoptosis markers and improved neuron survival post-injury . Additionally, it demonstrated protective effects against ischemic injury in cardiac tissues by inhibiting apoptosis .

Peptide Synthesis

This compound is widely utilized in peptide synthesis due to its stability and ease of modification.

Synthesis Techniques:

- Reactive Extrusion: Recent advancements have explored the use of reactive extrusion for synthesizing peptides involving this compound. This method allows for rapid coupling reactions with high yields while minimizing epimerization .

- Dipeptide Formation: The compound has been successfully coupled with various amino acids to produce dipeptides with excellent yields. For instance, Boc-Asp(OtBu)-Phe-OMe was synthesized with significant efficiency using optimized conditions .

Research and Development

This compound serves as a crucial intermediate in the development of new therapeutic agents.

Case Studies:

- Neuroprotective Agents: Research has highlighted Boc-Asp(OMe)-FMK's potential as a neuroprotective agent in treating spinal cord injuries. Its ability to modulate apoptotic pathways presents opportunities for developing therapies aimed at neurodegenerative diseases .

- Anti-inflammatory Applications: The compound has also shown promise in models of acute inflammation by inhibiting key apoptotic markers, suggesting its utility in inflammatory disease management .

Data Summary Table

| Application Area | Compound Used | Key Findings |

|---|---|---|

| Medicinal Chemistry | Boc-Asp(OMe)-FMK | Delays neuronal death; inhibits caspase activity |

| Peptide Synthesis | This compound | High yield dipeptide synthesis via reactive extrusion |

| Neuroprotection | Boc-Asp(OMe)-FMK | Protects neurons from ischemic injury |

| Anti-inflammatory Research | Boc-Asp(OMe)-FMK | Reduces markers of inflammation and apoptosis |

Mécanisme D'action

The mechanism of action of Boc-Asp(Ome)-Ome involves its role as a protected amino acid in peptide synthesis. The protective groups prevent unwanted side reactions during the stepwise construction of peptides. The Boc group is removed under acidic conditions, while the methyl ester is hydrolyzed under basic conditions, allowing for the formation of peptide bonds.

Comparaison Avec Des Composés Similaires

Similar Compounds

Boc-Ala-Ome: A similar compound with alanine instead of aspartic acid.

Boc-Glu(Ome)-Ome: A similar compound with glutamic acid.

Uniqueness

Boc-Asp(Ome)-Ome is unique due to the presence of both the Boc and methyl ester protective groups, which provide stability and ease of handling during peptide synthesis. Its specific structure allows for selective reactions, making it a valuable tool in synthetic chemistry.

Activité Biologique

Boc-Asp(Ome)-Ome, a derivative of aspartic acid, has garnered attention in biological research due to its role as an inhibitor of caspases, a family of cysteine proteases involved in apoptosis and inflammation. This article explores the biological activity of this compound, highlighting its mechanisms, effects in various studies, and potential therapeutic applications.

Overview of Caspases

Caspases are essential for regulating programmed cell death (apoptosis) and inflammatory responses. They are categorized into two main groups:

- Apoptotic caspases (e.g., Casp-3, -6, -7)

- Inflammatory caspases (e.g., Casp-1, -4, -5)

The inhibition of caspases can prevent unwanted cell death and may have therapeutic implications in neuroprotection and cancer treatment.

This compound functions primarily as a pan-caspase inhibitor. It has been shown to:

- Reduce the activity of executioner caspase-3 and inhibit initiator caspase-2 proteolysis .

- Prevent TGF-β-induced apoptosis in WEHI 231 cells, maintaining cellular viability through distinct apoptotic pathways .

Neuroprotective Effects

Studies have demonstrated that this compound exhibits neuroprotective properties in various models:

- In a rat model of neonatal hypoxia–ischemia, Boc-Asp(Ome)-FMK (a related compound) showed significant neuroprotection after both systemic and local administration .

- It enhanced the survival of spinal motoneurons after root avulsion in neonatal rats but did not show similar effects in adult rats .

Inhibition of Apoptosis

This compound has been effective in inhibiting apoptosis through:

- Blocking TGF-β-induced apoptosis by preventing the cleavage of αII-spectrin, which is critical for maintaining cell structure during apoptotic processes .

- Discriminating between different apoptotic pathways, indicating its potential for selective therapeutic applications .

Case Studies

Propriétés

IUPAC Name |

dimethyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanedioate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO6/c1-11(2,3)18-10(15)12-7(9(14)17-5)6-8(13)16-4/h7H,6H2,1-5H3,(H,12,15)/t7-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFXUYFITVOWQNH-ZETCQYMHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC(=O)OC)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC(=O)OC)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20451393 | |

| Record name | (-)-Dimethyl (2S)-2-[(tert-butoxycarbonyl)amino]butanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20451393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55747-84-7 | |

| Record name | (-)-Dimethyl (2S)-2-[(tert-butoxycarbonyl)amino]butanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20451393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.